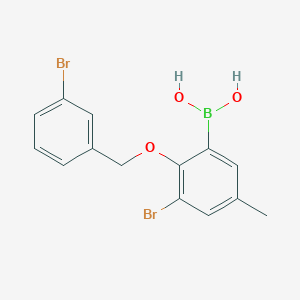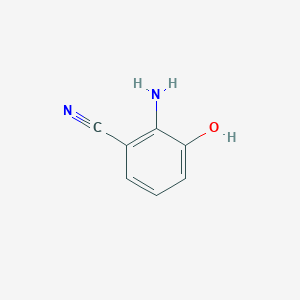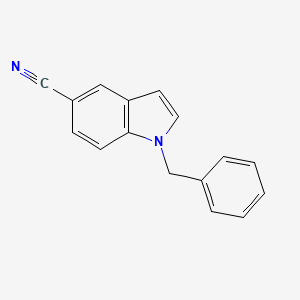
(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBr2O3 . It has an average mass of 385.844 Da and a monoisotopic mass of 383.916779 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) substituted with a bromo group, a methyl group, and a boronic acid group. The boronic acid group is connected to the phenyl ring via an ether linkage to a bromobenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 385.85 g/mol . Other properties such as density, melting point, boiling point, and flash point were not available in the retrieved data .科学的研究の応用
Application in Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a non-invasive approach for the destruction of cancer cells . This therapy is based on the selective accumulation of 10B-containing compounds into malignant cells . After the accumulation, the cells are irradiated with low-energy neutrons, which promotes 10B decay to 4He and 7Li atoms . These atoms can both exert a localized cytotoxicity for the tumor cell .
Method of Application
The method of application involves the administration of a 10B-containing compound, such as a boronic acid or its ester, into the body . The compound is designed to selectively accumulate in malignant cells . After accumulation, the area is irradiated with low-energy neutrons .
Results and Outcomes
The irradiation promotes 10B decay to 4He and 7Li atoms . These atoms can both exert a localized cytotoxicity for the tumor cell . This method allows for the targeted destruction of cancer cells, minimizing damage to healthy cells .
Application in Oxidative Cross Coupling
Boronic acids are often used as reactants in oxidative cross coupling reactions . These reactions involve the coupling of two different organic substrates in the presence of an oxidant .
Method of Application
The boronic acid is mixed with the other organic substrate and the oxidant in a suitable solvent . The reaction mixture is then heated to initiate the coupling reaction .
Results and Outcomes
The outcome of the reaction is the formation of a new compound, which is a combination of the two original substrates .
Application in 1,4-Addition Reactions
Boronic acids can participate in 1,4-addition reactions with α,β-unsaturated ketones . This reaction is useful for the formation of carbon-carbon bonds .
Method of Application
The boronic acid is mixed with the α,β-unsaturated ketone in a suitable solvent . The reaction mixture is then heated to initiate the addition reaction .
Results and Outcomes
The outcome of the reaction is the formation of a new compound, which contains a carbon-carbon bond formed through the addition of the boronic acid to the α,β-unsaturated ketone .
Application in Suzuki-Miyaura Coupling
Boronic acids are commonly used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds . This reaction is a type of palladium-catalyzed cross coupling reaction .
Method of Application
The boronic acid is mixed with the other reactant (usually an aryl halide), a palladium catalyst, and a base in a suitable solvent . The reaction mixture is then heated to initiate the coupling reaction .
Results and Outcomes
The outcome of the reaction is the formation of a biaryl compound, which is a molecule containing two aryl groups connected by a carbon-carbon bond .
特性
IUPAC Name |
[3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCNKUTFMOYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBr2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584498 |
Source


|
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid | |
CAS RN |
849052-16-0 |
Source


|
| Record name | B-[3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














